O-Desvenlafaxine Impurity D
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Overview
Description
O-Desvenlafaxine Impurity D is a chemical compound related to desvenlafaxine, which is an active metabolite of the antidepressant venlafaxine. Desvenlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily for the treatment of major depressive disorder. Impurities like this compound are often studied to ensure the safety, efficacy, and quality of pharmaceutical products .
Preparation Methods
The synthesis of O-Desvenlafaxine Impurity D involves several steps. One common method includes the following steps :
Benzyl Protection: The phenolic hydroxyl group of p-hydroxybenzene acetonitrile is protected using benzyl bromide in the presence of potassium carbonate.
Cyclohexanone Condensation: The protected intermediate undergoes nucleophilic addition with cyclohexanone, promoted by sodium hydroxide and a homogeneous catalyst.
Deprotection: The benzyl group is removed using palladium-carbon under high pressure.
Cyano Reduction: The cyano group is reduced to an amine group using hydrochloric acid.
Dimethylation: The intermediate is dimethylated using formaldehyde and formic acid.
Succinic Acid Salt Formation: The final product is formed by reacting with succinic acid and crystallizing in a mixed solvent of acetone and water.
Chemical Reactions Analysis
O-Desvenlafaxine Impurity D undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Dimethylation: As mentioned in the preparation methods, dimethylation is achieved using formaldehyde and formic acid.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
O-Desvenlafaxine Impurity D has several scientific research applications :
Chemistry: It is used as a reference standard in analytical chemistry to identify and quantify impurities in pharmaceutical formulations.
Biology: The compound is studied to understand its biological activity and potential effects on living organisms.
Medicine: Research on impurities helps ensure the safety and efficacy of pharmaceutical products, contributing to drug development and quality control.
Industry: It is used in the pharmaceutical industry for method validation, stability studies, and regulatory compliance.
Mechanism of Action
it is related to desvenlafaxine, which exerts its effects by inhibiting the reuptake of serotonin and norepinephrine in the central nervous system . This leads to increased levels of these neurotransmitters, which are associated with mood regulation. The molecular targets and pathways involved include serotonin and norepinephrine transporters.
Comparison with Similar Compounds
O-Desvenlafaxine Impurity D can be compared with other related compounds, such as :
- Desvenlafaxine Benzyl Ether
- Desvenlafaxine N,N-Didesmethyl Impurity
- Desvenlafaxine N-Oxide
- Desvenlafaxine Phenol Impurity
- Desvenlafaxine Succinate
- Desvenlafaxine Succinate Monohydrate
These compounds share structural similarities but differ in their specific chemical modifications and properties. This compound is unique due to its specific synthetic route and the presence of particular functional groups.
Properties
CAS No. |
3017268-48-0 |
---|---|
Molecular Formula |
C15H22N2O3 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
N-[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]-N-methylnitrous amide |
InChI |
InChI=1S/C15H22N2O3/c1-17(16-20)11-14(12-5-7-13(18)8-6-12)15(19)9-3-2-4-10-15/h5-8,14,18-19H,2-4,9-11H2,1H3 |
InChI Key |
UBWZUHCQDQPKDF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(C1=CC=C(C=C1)O)C2(CCCCC2)O)N=O |
Origin of Product |
United States |
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